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molecular formula C9H10ClN3 B8778010 2-Chloro-6-isopropylimidazo[1,2-B]pyridazine

2-Chloro-6-isopropylimidazo[1,2-B]pyridazine

Cat. No. B8778010
M. Wt: 195.65 g/mol
InChI Key: IPZLLLAZJIBMMD-UHFFFAOYSA-N
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Patent
US07816526B2

Procedure details

Chloroacetic acid (0.32 g, 3.3 mmol), triethylamine (0.33 g, 3.3 mmol), ethanol (5.0 ml) and water (5.0 ml) were mixed and 3-amino-6-isopropylpyridazine (0.45 g, 3.28 mmol) was added thereto with stirring at room temperature, and after the mixture was heated at 80 to 90° C. for 5 hours under stirring, the reaction solution was concentrated to dryness. The resulting solids and phosphorus oxychloride (5.0 ml) were stirred at 150° C. for 12 hours in a sealed tube reactor. The reaction solution was left and cooled to room temperature and poured into water (50.0 ml) of 40 to 50° C., to decompose an excess of phosphorus oxychloride. The reaction solution was adjusted to pH 7 with 20% aqueous sodium hydroxide solution and extracted 3 times with ethyl acetate, and the extracts were combined, dried over anhydrous magnesium sulfate and concentrated. The residues were purified by silica gel column chromatography (ethyl acetate:chloroform=1:2), to give the title compound as pale yellow crystals. The yield was 0.15 g (23.4%).
Quantity
0.32 g
Type
reactant
Reaction Step One
Quantity
0.33 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.45 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3](O)=O.C(N(CC)CC)C.C(O)C.[NH2:16][C:17]1[N:18]=[N:19][C:20]([CH:23]([CH3:25])[CH3:24])=[CH:21][CH:22]=1>O>[Cl:1][C:2]1[N:16]=[C:17]2[CH:22]=[CH:21][C:20]([CH:23]([CH3:25])[CH3:24])=[N:19][N:18]2[CH:3]=1

Inputs

Step One
Name
Quantity
0.32 g
Type
reactant
Smiles
ClCC(=O)O
Name
Quantity
0.33 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0.45 g
Type
reactant
Smiles
NC=1N=NC(=CC1)C(C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
after the mixture was heated at 80 to 90° C. for 5 hours
Duration
5 h
STIRRING
Type
STIRRING
Details
under stirring
CONCENTRATION
Type
CONCENTRATION
Details
the reaction solution was concentrated to dryness
STIRRING
Type
STIRRING
Details
The resulting solids and phosphorus oxychloride (5.0 ml) were stirred at 150° C. for 12 hours in a sealed tube reactor
Duration
12 h
WAIT
Type
WAIT
Details
The reaction solution was left
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
ADDITION
Type
ADDITION
Details
poured into water (50.0 ml) of 40 to 50° C.
EXTRACTION
Type
EXTRACTION
Details
extracted 3 times with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residues were purified by silica gel column chromatography (ethyl acetate:chloroform=1:2)

Outcomes

Product
Name
Type
product
Smiles
ClC=1N=C2N(N=C(C=C2)C(C)C)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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